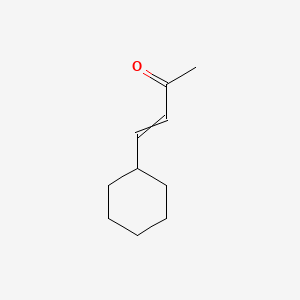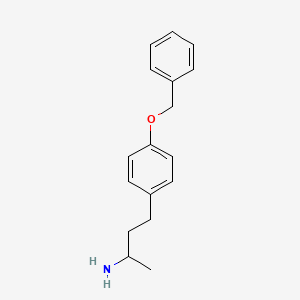
3-Ethyl-5-(2-hydroxy-2-phenylethyl)-N-methylisoxazole-4-carboxamide
概要
説明
3-Ethyl-5-(2-hydroxy-2-phenylethyl)-N-methylisoxazole-4-carboxamide is a synthetic organic compound belonging to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(2-hydroxy-2-phenylethyl)-N-methylisoxazole-4-carboxamide typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their efficiency, reduced waste, and high atom economy. One common method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-Ethyl-5-(2-hydroxy-2-phenylethyl)-N-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
3-Ethyl-5-(2-hydroxy-2-phenylethyl)-N-methylisoxazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and multicomponent reactions.
Biology: Investigated for its potential as an enzyme inhibitor and receptor antagonist.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
作用機序
The mechanism of action of 3-Ethyl-5-(2-hydroxy-2-phenylethyl)-N-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
3-Hydroxy-5-methylisoxazole: Known for its use in the synthesis of carboxamides and isoxazolones.
1-(2-Hydroxy-2-phenylethyl)pyrrolidine-2,5-dione: Utilized in experimental research for its unique structural properties.
Uniqueness
3-Ethyl-5-(2-hydroxy-2-phenylethyl)-N-methylisoxazole-4-carboxamide stands out due to its specific substitution pattern on the oxazole ring, which imparts unique chemical and biological properties
特性
CAS番号 |
62613-73-4 |
|---|---|
分子式 |
C15H18N2O3 |
分子量 |
274.31 g/mol |
IUPAC名 |
3-ethyl-5-(2-hydroxy-2-phenylethyl)-N-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C15H18N2O3/c1-3-11-14(15(19)16-2)13(20-17-11)9-12(18)10-7-5-4-6-8-10/h4-8,12,18H,3,9H2,1-2H3,(H,16,19) |
InChIキー |
DSGVFLUGOPHGFW-UHFFFAOYSA-N |
正規SMILES |
CCC1=NOC(=C1C(=O)NC)CC(C2=CC=CC=C2)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![5-Oxazolecarboxylic acid, 2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-, ethyl ester](/img/structure/B8683897.png)
